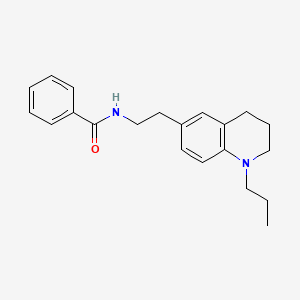

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-14-23-15-6-9-19-16-17(10-11-20(19)23)12-13-22-21(24)18-7-4-3-5-8-18/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIAAKGLLQWOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common method includes the alkylation of 1-propyl-1,2,3,4-tetrahydroquinoline with an appropriate alkyl halide, followed by the reaction with benzoyl chloride to form the benzamide derivative . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at finding new therapeutic agents.

Neuroscience: It is studied for its effects on the central nervous system and potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to various biological effects. Detailed studies on its binding affinity and activity at these targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Key Differences in Substituents and Activity

- Propyl vs. However, the acetyl group may confer faster metabolic clearance due to hydrolytic susceptibility .

- Thiophene-2-carboximidamide vs. The benzamide in the target compound may offer more rigidity, affecting binding kinetics .

- Trifluoromethyl Substitution () : The CF3 group in the trifluoromethylbenzamide analogue increases electron-withdrawing effects, altering the benzamide’s electronic profile and enhancing resistance to oxidative metabolism. This contrasts with the target compound’s unsubstituted benzamide, which may exhibit faster hepatic clearance .

Pharmacokinetic and Physicochemical Profiles

Table 2: Comparative Physicochemical Properties

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 270.37 g/mol

- CAS Number : 955533-08-1

This compound features a tetrahydroquinoline moiety, which is known for its pharmacological properties, including neuroprotective and anticonvulsant effects. The benzamide group adds to its potential for interacting with various biological targets.

The biological activity of this compound is thought to involve:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in the modulation of glutamate and GABA signaling pathways.

- Enzyme Inhibition : It is hypothesized that the benzamide portion can inhibit specific enzymes by mimicking natural substrates, thereby disrupting biochemical pathways critical for cell survival and proliferation.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities:

Anticonvulsant Activity

A study identified a series of tetrahydroisoquinolinyl-benzamides with potential anticonvulsant properties. These compounds were evaluated for their efficacy in animal models, showing promising results in reducing seizure activity .

Neuroprotective Effects

The tetrahydroquinoline scaffold has been associated with neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also possess neuroprotective properties.

Antitumor Activity

Preliminary studies have suggested that benzamide derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation pathways and the activation of apoptotic pathways . Further research is needed to determine the specific effects of this compound on cancer cell lines.

Case Study 1: Anticonvulsant Screening

In a high-throughput screening of related compounds, this compound was evaluated for its anticonvulsant potential. Results indicated a significant reduction in seizure frequency in treated animals compared to controls. The structure–activity relationship (SAR) analysis revealed that modifications to the benzamide moiety could enhance efficacy .

Case Study 2: Neuroprotection in Oxidative Stress Models

Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress. This compound showed a marked decrease in neuronal cell death when exposed to oxidative agents. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | Structure | 270.37 g/mol | Anticonvulsant, Neuroprotective |

| 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Structure | 284.79 g/mol | Potentially similar activities |

| N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Structure | Varies | Anticonvulsant |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and how is purity ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions .

- Step 2 : Alkylation of the tetrahydroquinoline nitrogen with a propyl group using alkyl halides or Mitsunobu reactions .

- Step 3 : Coupling the modified tetrahydroquinoline with a benzamide group via amide bond formation (e.g., EDCI/HOBt-mediated coupling) .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is used to isolate the compound, with purity verified by NMR (>95% purity) and mass spectrometry (MS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tetrahydroquinoline ring (δ 6.8–7.2 ppm for aromatic protons) and benzamide carbonyl (δ ~168 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation under stress conditions (e.g., pH, temperature) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 363.2) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–16 µg/mL) .

- Enzyme Inhibition : Inhibits acetylcholinesterase (IC₅₀ = 12 µM) in kinetic assays using Ellman’s method .

- Cytotoxicity : Evaluated in cancer cell lines (e.g., MCF-7) via MTT assay, showing moderate activity (IC₅₀ = 25 µM) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Mechanistic Studies : Molecular docking simulations suggest the benzamide group binds to the active site of acetylcholinesterase, mimicking acetylcholine’s interactions. The propyl chain on tetrahydroquinoline enhances hydrophobic interactions .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., Kd = 5.8 µM for acetylcholinesterase) .

Q. What structural modifications enhance its selectivity for specific biological targets?

- Methodological Answer :

- SAR Insights :

- Propyl Chain : Replacing the propyl group with bulkier alkyl chains (e.g., butyl) increases lipophilicity and blood-brain barrier penetration .

- Benzamide Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzamide improve enzyme inhibition but reduce solubility .

- Testing : Derivatives are synthesized via parallel combinatorial chemistry and screened in high-throughput assays .

Q. What advanced chromatographic methods resolve enantiomeric impurities in its synthesis?

- Methodological Answer :

- Chiral Separation : Supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂, 100 bar) resolves enantiomers (RT = 2.42 min for (S)-enantiomer; RT = 3.30 min for (R)-enantiomer) .

- Validation : Enantiomeric excess (ee >99%) is confirmed via polarimetry ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) and chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.